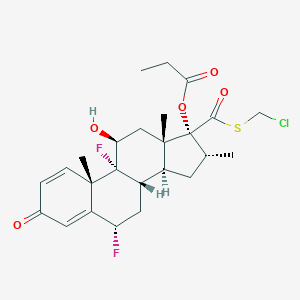

Cloticasone Propionate

Description

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBCBPGBUAVJQ-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80486-69-7 | |

| Record name | Cloticasone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOTICASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluticasone Propionate synthesis pathway and impurities

An In-depth Technical Guide to the Synthesis and Impurities of Fluticasone (B1203827) Propionate (B1217596)

Introduction

Fluticasone propionate is a potent synthetic corticosteroid of the glucocorticoid family, widely utilized for its anti-inflammatory properties.[1][2] It is a cornerstone in the management of asthma and allergic rhinitis and is also used topically for various dermatological conditions.[2][3] The intricate molecular structure of fluticasone propionate necessitates a multi-step synthesis process where precise control over reaction conditions is critical to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).[4] This guide provides a detailed overview of a common synthesis pathway for fluticasone propionate, an analysis of the impurities that can arise during its manufacture, and the experimental methodologies for its synthesis and the preparation of its related substances.

Core Synthesis Pathway of Fluticasone Propionate

The chemical synthesis of fluticasone propionate is a complex process, with several reported routes. A prevalent and well-documented method starts from flumethasone (B526066), a related corticosteroid, which already contains the core steroid structure with the desired fluorine substitutions at the 6α and 9α positions.[1][5] The synthesis primarily involves the chemical transformation of the C-17 side chain.

The key transformations in this pathway include:

-

Oxidative Cleavage : The dihydroxyacetone side chain at C-17 of flumethasone is cleaved to form the 17β-carboxylic acid.

-

Thiocarboxylic Acid Formation : The resulting carboxylic acid is converted into a thiocarboxylic acid.

-

Propionylation : The tertiary hydroxyl group is esterified to introduce the propionate group.

-

Fluoromethylation : The final step involves the alkylation of the thioacid with a fluoromethylating agent to yield fluticasone propionate.

Experimental Protocols for Synthesis

Detailed experimental procedures are crucial for the successful synthesis of fluticasone propionate and its intermediates. The following protocols are based on documented laboratory-scale synthesis.

Synthesis of Compound I (17β-Carboxylic Acid Intermediate)

This protocol describes the oxidative cleavage of flumethasone to yield the key carboxylic acid intermediate.[6][7]

-

Materials :

-

Flumethasone: 30.0 g

-

Tetrahydrofuran (B95107) (THF): 165 mL

-

Periodic Acid: 25.0 g

-

Purified Water

-

-

Procedure :

-

In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.

-

Separately, dissolve 25.0 g of periodic acid in 225 mL of water.

-

Slowly add the periodic acid solution to the reaction flask, maintaining the temperature between 0-20°C.

-

Allow the reaction to proceed for 2 hours at 0-20°C.

-

After the reaction is complete, add 225 mL of purified water to the reaction mixture.

-

Maintain the temperature at 0-20°C and continue stirring for 40 minutes to induce crystallization.

-

Collect the precipitate by suction filtration.

-

Wash the filter cake with 90 mL of water.

-

Dry the filter cake at 40°C to obtain the off-white solid product.

-

| Product | Yield | Purity | Reference |

| Compound I | 99.12% | 98% | [6][7] |

Impurities in Fluticasone Propionate Synthesis

The manufacturing process of fluticasone propionate can lead to the formation of several impurities. These can be unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[8] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for these impurities.[8]

Below is a table summarizing some of the known impurities of fluticasone propionate.

| Impurity Name | Chemical Name | Molecular Formula | CAS Number | Reference |

| Impurity A (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid | C₂₄H₂₈F₂O₆ | 65429-42-7 | [9] |

| Impurity B (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17β-carbo(thioperoxoic) SO-Acid | C₂₄H₃₀F₂O₆S | 948566-12-9 | [10] |

| Impurity E (EP) | Not specified | C₂₅H₃₃F₃O₅S | 105613-90-9 | [10] |

| Impurity G (EP) | Not specified | C₄₃H₅₁F₅O₈S | 220589-37-7 | [10] |

| Impurity I (EP) | Not specified | C₄₈H₅₈F₄O₁₀S₃ | 960071-64-1 | [10] |

| Impurity K (EP) | Not specified | C₂₅H₃₁ClF₂O₅S | Not Available | [10] |

| Fluticasone Related Compound B (USP) | (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-Methyl-spiro[androsta-1,4-diene-17,5'-[6][11]oxathiolane]-2',3,4'-trione | C₂₂H₂₄F₂O₅S | 219719-95-6 | [] |

Synthesis Pathway of Key Impurities

The synthesis of specific impurities is often necessary for their use as reference standards in analytical method development and validation.[8] A patented method describes the synthesis of EP Impurity B (EP-ZB) and Impurity G (EP-ZG).[6][7]

The synthesis starts from the same "Compound I" intermediate obtained from flumethasone.

Experimental Protocols for Impurity Synthesis

The following outlines the initial steps for the synthesis of impurities as described in the patent literature.[6][7]

Synthesis of Impurity EP-ZB (Impurity B)

-

Starting Material : Compound I (prepared as described previously).

-

Procedure :

-

React Compound I with a sulfurizing agent.

-

The reaction product is subjected to post-treatment and purification via silica (B1680970) gel column chromatography to yield Impurity EP-ZB.

-

Synthesis of Impurity EP-ZG (Impurity G)

-

Starting Material : Compound I and Impurity EP-ZB.

-

Procedure :

-

Step 1 (Formation of Compound II) : React Compound I with an acylation agent (e.g., oxalyl chloride) to generate Compound II.[7]

-

Step 2 (Formation of Compound IV) : Condense Compound II with the previously synthesized Impurity EP-ZB to generate Compound IV.

-

Step 3 (Formation of Compound V) : React Compound IV with a sulfur agent in an organic solvent, catalyzed, to generate Compound V.

-

Step 4 (Formation of Compound VI) : React Compound V in the presence of an acid-binding agent to generate Compound VI.

-

Step 5 (Final Product) : React Compound VI with bromofluoromethane to yield Impurity EP-ZG.

-

Analytical Methods for Impurity Profiling

To ensure the quality and safety of fluticasone propionate, robust analytical methods are required for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques used.[13][14][15][16]

A validated stability-indicating HPLC method has been developed for the estimation of impurities in a combination nasal spray product containing fluticasone propionate.[13] Key parameters from a developed method are summarized below.

| Parameter | Value | Reference |

| Column | Baker bond phenyl hexyl, 250 × 4.6, 5 µm | [13] |

| Detection Wavelength | 239 nm | [13][15] |

| Limit of Detection (LOD) | 0.010 µg/mL | [13] |

| Limit of Quantification (LOQ) | 0.030 µg/mL | [13] |

| Correlation Coefficient (r²) | > 0.998 for impurities | [14] |

| Recovery | 90% - 110% | [13][14] |

Stress studies indicate that fluticasone propionate shows significant degradation under basic (15%) and acidic (8.7%) conditions, while being relatively stable under thermal and oxidative stress.[13][14]

Conclusion

The synthesis of fluticasone propionate is a well-defined but challenging process that requires careful control to minimize the formation of impurities. Understanding the synthesis pathway and the potential impurities is essential for drug development professionals to ensure the production of a safe, effective, and high-quality API that meets stringent regulatory standards. The use of advanced analytical techniques is critical for the detection and quantification of these impurities, thereby safeguarding patient health.

References

- 1. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]

- 2. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. nbinno.com [nbinno.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Synthesis method of fluticasone propionate impurities - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Fluticasone Propionate EP Impurity A | 65429-42-7 | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 13. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. savaglobal.com [savaglobal.com]

- 15. asianpubs.org [asianpubs.org]

- 16. ijpsjournal.com [ijpsjournal.com]

Discovery and developmental history of Fluticasone Propionate

An In-depth Technical Guide to the Discovery and Developmental History of Fluticasone (B1203827) Propionate (B1217596)

Introduction

Fluticasone propionate is a potent synthetic corticosteroid of the androstane (B1237026) family, widely utilized for its topical anti-inflammatory effects in the management of asthma, allergic rhinitis, and various dermatological conditions.[1][2][3] Its development marked a significant advancement in inhaled and intranasal steroid therapy, offering high efficacy with a favorable safety profile characterized by minimal systemic absorption.[2][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of fluticasone propionate.

Discovery and Initial Development

The quest for more effective and safer corticosteroids for respiratory diseases led to the development of fluticasone propionate.[5] In the 1980s, researchers at Glaxo (now GlaxoSmithKline), under the leadership of Sir David Jack, sought to create a topically active steroid with high potency and rapid systemic clearance to minimize side effects.[6]

The development of fluticasone propionate was a result of extensive structure-activity relationship (SAR) studies.[5][7] These studies focused on modifying the corticosteroid nucleus to enhance anti-inflammatory activity while reducing systemic effects. The key innovation was the introduction of a 17β-carbothioate group, which, when esterified, resulted in compounds with high topical potency.[5] The parent acids of these esters were found to be inactive, suggesting that enzymatic hydrolysis in the body would lead to systemic deactivation.[5]

Fluticasone propionate, a trifluorinated glucocorticoid based on the androstane nucleus, was selected from a series of 17β-carbothioates due to its exceptional topical anti-inflammatory activity in animal models and its minimal systemic activity after oral administration.[5][7][8] This favorable profile is attributed to extensive first-pass metabolism in the liver, where it is converted to a virtually inactive 17-carboxylic acid metabolite.[5][9]

Fluticasone propionate was patented in 1980 and received its first medical approval in 1990.[2]

Synthesis of Fluticasone Propionate

The synthesis of fluticasone propionate has evolved, with newer methods aiming for greater efficiency and environmental friendliness. A common synthetic pathway starts from flumethasone.[10][11]

Key Synthetic Steps:

-

Oxidation: Flumethasone is oxidized to form an intermediate compound.[10] Greener methods have been developed using agents like NaClO or NaBrO as alternatives to H5IO6.[12][13]

-

Esterification and Acylation: The intermediate undergoes esterification and acylation to introduce the propionyl group.[10]

-

Introduction of the Thioate Group: A key step involves the formation of the 17β-carbothioic acid.[11]

-

Alkylation and Fluorination: The final step involves the introduction of the fluoromethyl group. Early syntheses utilized ozone-depleting substances like bromofluoromethane.[10][11] More recent, eco-friendly methods have been developed that avoid these reagents.[11][12]

Illustrative Synthetic Scheme (Conceptual):

Caption: A simplified overview of a synthetic pathway for fluticasone propionate.

Mechanism of Action

Fluticasone propionate is a highly selective agonist of the glucocorticoid receptor (GR) with negligible activity at other steroid receptors.[2][4] Its anti-inflammatory and vasoconstrictive effects are mediated through its interaction with the GR.[2]

The mechanism involves:

-

Cellular Entry and Receptor Binding: Being highly lipophilic, fluticasone propionate readily crosses the cell membrane and binds to the intracellular GR.[14]

-

Nuclear Translocation: This binding causes a conformational change in the GR, leading to its translocation into the nucleus.[14]

-

Gene Regulation: Inside the nucleus, the activated GR complex modulates the transcription of target genes. This occurs through two main pathways:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins.

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby down-regulating the expression of pro-inflammatory genes.

-

This modulation of gene expression results in the suppression of multiple inflammatory mediators, including cytokines, prostaglandins, and leukotrienes, and inhibits the activity of various inflammatory cells like mast cells, eosinophils, neutrophils, macrophages, and lymphocytes.[2][3][4]

Caption: Signaling pathway of fluticasone propionate via the glucocorticoid receptor.

Preclinical Development

In Vitro Studies

In vitro studies were crucial in establishing the pharmacological profile of fluticasone propionate. These studies demonstrated its high affinity and selectivity for the glucocorticoid receptor and its potent anti-inflammatory effects.

Table 1: In Vitro Pharmacological Data for Fluticasone Propionate and Comparators

| Parameter | Fluticasone Propionate | Beclomethasone-17-monopropionate (17-BMP) | Budesonide | Triamcinolone Acetonide |

| Glucocorticoid Receptor Affinity (KD, nmol/L) | 0.5[7][8] | - | - | - |

| Relative Receptor Affinity | 1.5-fold higher than 17-BMP[7][8] | - | 3-fold lower than FP[7][8] | 20-fold lower than FP[7][8] |

| Receptor-Ligand Complex Half-life | >10 hours[7][8] | ~7.5 hours[7][8] | ~5 hours[7][8] | ~4 hours[7][8] |

| Inhibition of T-cell proliferation (IC50, nM) | 0.3[15] | 2.0[15] | 0.8[15] | - |

Experimental Protocol: In Vitro Inhibition of IL-13 Production

A representative in vitro experiment to assess the anti-inflammatory effect of fluticasone propionate involves measuring its impact on cytokine production by immune cells.

-

Cell Isolation: Peripheral blood mononuclear cells (MNCs) are isolated from blood samples of healthy subjects and asthmatic patients.[16]

-

Cell Culture and Stimulation: The isolated MNCs are cultured in a suitable medium. To induce an inflammatory response, the cells are stimulated with a mitogen, such as phytohaemagglutinin (PHA).[16]

-

Treatment: The stimulated cell cultures are treated with varying concentrations of fluticasone propionate (e.g., 10-7 M or 10-8 M) or a vehicle control.[16]

-

Incubation: The cultures are incubated for specific time periods (e.g., 48 or 72 hours).[16]

-

Cytokine Measurement: After incubation, the culture supernatants are collected. The concentration of the pro-inflammatory cytokine Interleukin-13 (IL-13) is measured using an enzyme-linked immunosorbent assay (ELISA).[16]

-

Data Analysis: The IL-13 concentrations in the fluticasone propionate-treated groups are compared to the control group to determine the inhibitory effect of the drug.[16]

Caption: Workflow for an in vitro experiment to test fluticasone propionate's effect on IL-13.

Clinical Development

Pharmacokinetics

The clinical utility of fluticasone propionate is largely defined by its pharmacokinetic profile, which ensures potent local action with minimal systemic exposure.

-

Absorption: Systemic bioavailability is very low following inhalation or intranasal administration.[17] Oral bioavailability is virtually zero due to low gastrointestinal absorption and high first-pass metabolism.[9][18]

-

Distribution: Fluticasone propionate is highly protein-bound in the serum.[17] It has a large volume of distribution, indicating extensive tissue uptake.[19]

-

Metabolism: It undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][17] It is converted to an inactive 17β-carboxylic acid metabolite.[9]

-

Excretion: The drug and its metabolites are primarily eliminated through fecal excretion, with a minor portion excreted in the urine.[17]

Table 2: Pharmacokinetic Parameters of Intravenous Fluticasone Propionate

| Parameter | Value | Reference |

| Clearance (CL) | 1.1 L/min | [19] |

| Volume of Distribution (Vss) | 318 L | [19] |

| Terminal Half-life (t1/2) | 7.8 hours | [19] |

| Mean Residence Time | 4.9 hours | [19] |

Clinical Trials

Fluticasone propionate has been extensively studied in numerous clinical trials for asthma, allergic rhinitis, and other inflammatory conditions. These trials have consistently demonstrated its efficacy and safety.

Table 3: Summary of Selected Clinical Trial Findings

| Indication | Study Design | Key Findings | Reference |

| Seasonal Allergic Rhinitis | Double-blind, randomized, placebo-controlled | Fluticasone propionate aqueous nasal spray (200 µg once daily) was significantly more effective than oral fluticasone propionate or placebo in reducing nasal symptoms. Efficacy is due to topical effects. | [20] |

| Seasonal Allergic Rhinitis | Double-blind, randomized, parallel-group, dose-ranging | All doses (25, 100, and 400 µg twice daily) were significantly better than placebo. A striking decrease in nasal eosinophils and basophils was observed. | [21] |

| Asthma | - | Clinical studies show that fluticasone propionate has at least twice the clinical potency of beclomethasone (B1667900) dipropionate and budesonide. | [1] |

Experimental Protocol: Clinical Trial for Allergic Rhinitis

A typical clinical trial to evaluate the efficacy of fluticasone propionate nasal spray for seasonal allergic rhinitis follows a structured protocol.

-

Study Design: A double-blind, randomized, placebo-controlled, parallel-group study is designed.[20][22]

-

Patient Population: Patients with a documented history of seasonal allergic rhinitis are recruited.[20] Inclusion criteria may include age (e.g., 12 years or older) and a positive skin allergen test.[22]

-

Randomization and Treatment: Patients are randomly assigned to receive one of the following treatments for a defined period (e.g., 14 days):

-

Efficacy Assessment:

-

Safety Assessment: Adverse events are monitored throughout the study.[21] Systemic effects can be evaluated by measuring plasma cortisol levels to assess the hypothalamic-pituitary-adrenal (HPA) axis function.[21]

-

Data Analysis: The change in symptom scores from baseline is compared between the fluticasone propionate group and the placebo group to determine statistical significance.

Conclusion

The development of fluticasone propionate represents a landmark in the targeted therapy of inflammatory airway diseases. Through meticulous structure-activity relationship studies, a molecule was engineered with high topical potency and a pharmacokinetic profile that minimizes systemic side effects. Its discovery and successful clinical development have provided a highly effective and safe treatment option for millions of patients with asthma and allergic rhinitis, and it remains a cornerstone of therapy in these conditions.

References

- 1. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 3. chemignition.com [chemignition.com]

- 4. droracle.ai [droracle.ai]

- 5. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mydrugcenter.com [mydrugcenter.com]

- 7. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. The human pharmacology of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Item - Improved Synthesis of Fluticasone Propionate - American Chemical Society - Figshare [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 15. [PDF] Development of fluticasone propionate and comparison with other inhaled corticosteroids. | Semantic Scholar [semanticscholar.org]

- 16. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. The efficacy of fluticasone propionate aqueous nasal spray for allergic rhinitis and its relationship to topical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A dose-ranging study of fluticasone propionate aqueous nasal spray for seasonal allergic rhinitis assessed by symptoms, rhinomanometry, and nasal cytology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical Equivalence Study of Fluticasone Propionate Nasal Spray, 50 mcg/Actuation vs. Flonase in Allergic Rhinitis Patients [ctv.veeva.com]

Fluticasone Propionate: An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its high affinity and favorable kinetic profile for the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding affinity and kinetics of fluticasone propionate with the human glucocorticoid receptor, details the experimental protocols for these measurements, and illustrates the associated signaling pathways.

Glucocorticoid Receptor Binding Affinity and Kinetics of Fluticasone Propionate

Fluticasone propionate exhibits a high affinity for the human glucocorticoid receptor, which is a key determinant of its potency as an anti-inflammatory agent. This high affinity is a result of a rapid association with the receptor and a slow dissociation from the receptor-ligand complex.

Quantitative Binding and Kinetic Parameters

The binding characteristics of fluticasone propionate to the human glucocorticoid receptor have been quantified through various studies. A summary of these key parameters is presented in the tables below.

| Parameter | Value | Reference Glucocorticoid | Reference Value |

| Dissociation Constant (Kd) | 0.49 nM[1] | Dexamethasone (B1670325) | 9.36 nM[1] |

| Relative Receptor Affinity (RRA) | 1910[1] | Dexamethasone | 100 |

| Receptor-Ligand Complex Half-Life (t½) | ~10 hours[1] | Budesonide | ~5 hours[2] |

| Kinetic Parameter | Qualitative Description |

| Association Rate Constant (k_on) | Higher than other glucocorticoids such as dexamethasone and budesonide[1] |

| Dissociation Rate Constant (k_off) | Distinctly lower than other glucocorticoids such as dexamethasone and budesonide[1] |

Experimental Protocols

The determination of glucocorticoid receptor binding affinity and kinetics is crucial for the characterization of compounds like fluticasone propionate. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Determination of Inhibition Constant (Ki)

This assay determines the affinity of a test compound (e.g., fluticasone propionate) by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

a. Materials:

-

Radioligand: [³H]dexamethasone

-

Test Compound: Fluticasone propionate

-

Receptor Source: Cytosolic fraction from human lung tissue or cells expressing the human glucocorticoid receptor.

-

Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation cocktail and counter.

b. Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration.

-

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of [³H]dexamethasone.

-

Competition: Add increasing concentrations of unlabeled fluticasone propionate. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).

-

Incubation: Incubate the tubes at 4°C to reach equilibrium.

-

Separation: Add dextran-coated charcoal to adsorb unbound radioligand, followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound radioligand) using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of fluticasone propionate. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Kinetic Binding Assay for Determination of k_on and k_off

This assay measures the rate of association and dissociation of a ligand with the receptor.

a. Association Rate (k_on) Determination:

-

Initiate the binding reaction by mixing the receptor preparation with the radiolabeled ligand ([³H]dexamethasone).

-

At various time points, take aliquots and separate the bound from free radioligand using a rapid filtration method.

-

Measure the radioactivity of the bound fraction.

-

Plot the amount of bound ligand against time and fit the data to a pseudo-first-order association model to determine the observed rate constant (k_obs).

-

Calculate k_on from the slope of a plot of k_obs versus the ligand concentration.

b. Dissociation Rate (k_off) Determination:

-

Allow the receptor and radiolabeled ligand to reach equilibrium.

-

Initiate dissociation by adding a large excess of unlabeled ligand (e.g., dexamethasone).

-

At various time points, measure the amount of radioligand still bound to the receptor.

-

Plot the natural logarithm of the percentage of bound ligand at each time point versus time.

-

The negative of the slope of this line represents the dissociation rate constant (k_off).

Signaling Pathways

Fluticasone propionate exerts its anti-inflammatory effects through the modulation of glucocorticoid receptor signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of fluticasone propionate to the cytosolic glucocorticoid receptor, leading to the translocation of the complex into the nucleus and subsequent regulation of gene expression.

References

The Pharmacodynamics of Fluticasone Propionate in Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of fluticasone (B1203827) propionate (B1217596), a widely used synthetic corticosteroid, with a specific focus on its effects in primary cell cultures. This document details the molecular mechanisms of action, presents quantitative data on its anti-inflammatory effects, and provides detailed experimental protocols for researchers in the field.

Introduction

Fluticasone propionate is a potent glucocorticoid utilized in the management of inflammatory conditions, particularly asthma and allergic rhinitis. Its therapeutic efficacy stems from its strong anti-inflammatory and immunosuppressive properties. Primary cell cultures offer a physiologically relevant in vitro model system to investigate the cellular and molecular mechanisms underlying these effects, bridging the gap between preclinical studies and clinical outcomes. This guide will delve into the core pharmacodynamic principles of fluticasone propionate in these sophisticated model systems.

Mechanism of Action

Fluticasone propionate exerts its effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly categorized into genomic and non-genomic actions.

Genomic Pathway:

-

Ligand Binding: Being lipophilic, fluticasone propionate readily crosses the cell membrane and binds to the cytosolic GR with high affinity.

-

Receptor Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the activated GR-ligand complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.

-

Non-Genomic Pathway:

While less well-characterized, fluticasone propionate is also thought to have rapid, non-genomic effects that may involve interactions with cell membrane-associated receptors and modulation of intracellular signaling cascades.

Data Presentation: Quantitative Effects of Fluticasone Propionate

The following tables summarize the quantitative effects of fluticasone propionate on various primary cell types as reported in the scientific literature. These data highlight the potency of fluticasone propionate in modulating key inflammatory responses.

Table 1: Inhibition of Cytokine Secretion by Fluticasone Furoate (a closely related corticosteroid) in Primary Human Nasal Mucosa Epithelial Cells

| Cytokine | Stimulus | Fluticasone Furoate IC25 |

| GM-CSF | 10% Fetal Bovine Serum | 12.6 pM |

| IL-6 | 10% Fetal Bovine Serum | 65.8 pM |

| IL-8 | 10% Fetal Bovine Serum | 8.6 pM |

IC25: The concentration of a drug that gives 25% of the maximal inhibitory response.

Table 2: Effects of Fluticasone Propionate on Eosinophil Apoptosis and Survival in Primary Human Eosinophil Cultures

| Parameter | Fluticasone Propionate EC50 | Fluticasone Propionate IC50 (vs. IL-5 mediated survival) |

| Eosinophil Apoptosis Induction | 3.7 ± 1.8 nM | 1.3 nM |

EC50: The concentration of a drug that gives half-maximal response. IC50: The concentration of a drug that gives half-maximal inhibition.

Table 3: Comparative IC50 Values of Various Glucocorticoids on IL-5 Mediated Eosinophil Survival

| Glucocorticoid | IC50 (nM) |

| Fluticasone Propionate | 1.3 |

| Budesonide | 8.5 |

| Triamcinolone Acetonide | 25 |

| Flunisolide | 32 |

| Dexamethasone | 94 |

| Beclomethasone 17-monopropionate | 210 |

| Beclomethasone 17,21-dipropionate | 290 |

| Hydrocortisone | >1000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the pharmacodynamics of fluticasone propionate in primary cell cultures.

Primary Human Bronchial Epithelial Cell (HBEC) Culture

This protocol describes the isolation and culture of primary HBECs from human bronchial tissue.

Materials:

-

Human bronchial airway tissue

-

Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 medium

-

Fetal Bovine Serum (FBS)

-

Bovine Pituitary Extract (BPE)

-

Epidermal Growth Factor (EGF)

-

Epinephrine

-

Insulin

-

Collagen

-

Fibronectin

-

Bovine Serum Albumin (BSA)

-

Trypsin/EDTA

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Tissue Preparation: Obtain fresh human bronchial segments remote from diseased areas. Rinse the tissue with cold Eagle's Minimum Essential Medium (EBSS) and remove excess parenchymal tissue. Mince the tissue into 2-3 mm³ pieces.

-

Plate Coating: Coat 100 mm culture plates with a solution of collagen (30 µg/ml), fibronectin (10 µg/ml), and BSA (10 µg/ml) for 1-2 hours.

-

Explant Culture: Place the tissue explants onto the coated plates. Add culture medium (DMEM/Ham's F-12 supplemented with additives like BPE, EGF, epinephrine, and insulin) and incubate at 37°C in a 5% CO₂ humidified incubator.

-

Cell Growth and Passaging: Change the culture medium every 3-4 days. Epithelial cells will grow out from the explants. Once the cells reach 70-90% confluency, they can be passaged using Trypsin/EDTA.

-

Air-Liquid Interface (ALI) Culture (for differentiation): Seed the passaged cells onto porous supports coated with human type IV collagen in ALI medium. Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a pseudostratified epithelium.

Fluticasone Propionate Treatment

-

Stock Solution Preparation: Prepare a stock solution of fluticasone propionate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Cell Seeding: Seed the primary cells (e.g., HBECs) in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.

-

Treatment: Dilute the fluticasone propionate stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest fluticasone propionate concentration).

-

Incubation: Replace the existing medium with the medium containing fluticasone propionate or vehicle control and incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C and 5% CO₂.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.

Materials:

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Substrate (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Wash buffer (e.g., PBS with Tween-20)

-

Coating buffer

-

Assay diluent/Blocking buffer

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 10% FBS) for at least 1 hour.

-

Sample and Standard Incubation: Wash the plate. Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition and Color Development: Wash the plate thoroughly. Add the substrate and allow color to develop in the dark.

-

Stopping the Reaction and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Genomic mechanism of action of Fluticasone Propionate.

Caption: Inhibition of the NF-κB signaling pathway by Fluticasone Propionate.

Caption: Experimental workflow for assessing cytokine inhibition.

Conclusion

Fluticasone propionate is a highly effective anti-inflammatory agent that exerts its pharmacodynamic effects in primary cell cultures through the modulation of key inflammatory pathways. Its potent inhibition of cytokine production and induction of eosinophil apoptosis are well-documented and quantifiable. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of glucocorticoid action and to evaluate the efficacy of novel anti-inflammatory therapeutics in clinically relevant in vitro systems. The continued use of primary cell culture models will be instrumental in advancing our understanding of respiratory and inflammatory diseases and in the development of more targeted and effective treatments.

Investigating the Anti-inflammatory Mechanism of Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in a potent and multifaceted anti-inflammatory mechanism of action. This technical guide provides an in-depth exploration of the molecular underpinnings of Fluticasone Propionate's anti-inflammatory effects, detailing its interaction with the glucocorticoid receptor, subsequent genomic and non-genomic signaling cascades, and its impact on key inflammatory cells and mediators. This document summarizes quantitative data on its potency, provides detailed protocols for essential in vitro and in vivo experimental assessments, and includes visual representations of key pathways and workflows to support further research and drug development in this area.

Introduction

Fluticasone propionate is a high-affinity glucocorticoid receptor (GR) agonist characterized by high lipophilicity and low systemic bioavailability, which contributes to its favorable therapeutic index.[1][2] It exerts its anti-inflammatory effects through a range of actions on multiple cell types and mediators involved in the inflammatory cascade.[2] Understanding the precise mechanisms through which Fluticasone Propionate modulates inflammatory responses is crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action

The anti-inflammatory effects of Fluticasone Propionate are primarily mediated through its interaction with the intracellular glucocorticoid receptor.[3] This interaction initiates a cascade of genomic and non-genomic events that ultimately suppress inflammation.

Glucocorticoid Receptor Binding and Activation

As a lipophilic molecule, Fluticasone Propionate readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[3]

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the Fluticasone Propionate-GR complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory eicosanoids.[4][5]

-

Transrepression: This is a key mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5] This repression occurs through direct protein-protein interactions or by tethering to other DNA-bound transcription factors, preventing the recruitment of co-activators necessary for the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]

Non-Genomic Mechanisms

In addition to the well-established genomic effects, Fluticasone Propionate is also thought to exert rapid, non-genomic anti-inflammatory actions. These mechanisms are less well understood but are believed to involve interactions with membrane-bound GRs and modulation of intracellular signaling cascades, contributing to the rapid onset of some of its therapeutic effects.

Data Presentation: Quantitative Analysis of Fluticasone Propionate's Anti-inflammatory Potency

The following tables summarize key quantitative data that illustrate the potent anti-inflammatory activity of Fluticasone Propionate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.5 nM | [1] |

| Relative Receptor Affinity (RRA) vs. Dexamethasone | 1910 | Not explicitly cited |

Table 2: In Vitro Inhibition of Inflammatory Responses

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| Inhibition of IL-5 Mediated Eosinophil Viability | Human Eosinophils | Interleukin-5 (10 pg/mL) | 1.3 | [6] |

| Inhibition of TNF-α-induced E-selectin expression | Human endothelial cells | TNF-α | 1 | Not explicitly cited |

Table 3: Comparative Potency of Inhaled Corticosteroids

| Assay | Fluticasone Propionate Rank | Other Corticosteroids (in order of decreasing potency) | Reference |

| Transactivation Potency | 1 | Budesonide, Triamcinolone Acetonide > Beclomethasone Dipropionate, Flunisolide | [4] |

| Transrepression Potency (AP-1 & NF-κB) | 1 | Budesonide > Beclomethasone Dipropionate, Triamcinolone Acetonide, Flunisolide | [4] |

| Inhibition of IL-5 Mediated Eosinophil Viability | 1 | Budesonide > Triamcinolone Acetonide > Flunisolide > Dexamethasone | [6] |

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Logical Relationships

Experimental Protocols

In Vitro Cytokine Inhibition Assay (IL-8 from BEAS-2B cells)

Objective: To determine the IC50 of Fluticasone Propionate for the inhibition of TNF-α-induced IL-8 production in human bronchial epithelial cells.

Materials:

-

BEAS-2B human bronchial epithelial cell line

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Fluticasone Propionate

-

Recombinant human TNF-α

-

96-well cell culture plates

-

Human IL-8 ELISA kit

-

Plate reader

Procedure:

-

Cell Culture and Seeding: Culture BEAS-2B cells in supplemented DMEM/F-12 medium at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Preparation and Pre-treatment: Prepare serial dilutions of Fluticasone Propionate in culture medium. The final concentrations should typically range from 10-12 M to 10-7 M. Remove the culture medium from the cells and add 100 µL of the Fluticasone Propionate dilutions or vehicle control to the respective wells. Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNF-α in culture medium at a concentration of 20 ng/mL. Add 100 µL of this solution to each well (final TNF-α concentration of 10 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for IL-8 analysis.

-

Cytokine Quantification (ELISA): Quantify the concentration of IL-8 in the collected supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of Fluticasone Propionate compared to the TNF-α stimulated control. Plot the percentage inhibition against the log concentration of Fluticasone Propionate and determine the IC50 value using a non-linear regression analysis.

Eosinophil Apoptosis Assay

Objective: To assess the pro-apoptotic effect of Fluticasone Propionate on human eosinophils.

Materials:

-

Human peripheral blood

-

Ficoll-Paque

-

Eosinophil isolation kit (e.g., MACS)

-

RPMI-1640 medium supplemented with 10% FBS

-

Fluticasone Propionate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with an eosinophil isolation kit according to the manufacturer's protocol. Purity should be >95%.

-

Cell Culture and Treatment: Resuspend the purified eosinophils in RPMI-1640 medium at a concentration of 1 x 106 cells/mL. Add 1 mL of the cell suspension to each well of a 24-well plate. Add Fluticasone Propionate at various concentrations (e.g., 10-10 to 10-7 M) or vehicle control to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Staining for Apoptosis: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

-

Data Analysis: Quantify the percentage of apoptotic (Annexin V-positive) cells in each treatment group.

NF-κB Reporter Gene Assay

Objective: To evaluate the inhibitory effect of Fluticasone Propionate on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct

-

DMEM supplemented with 10% FBS and appropriate selection antibiotics

-

Fluticasone Propionate

-

Recombinant human TNF-α

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of Fluticasone Propionate or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter). Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of Fluticasone Propionate and determine the IC50 value.

Conclusion

Fluticasone propionate exerts its potent anti-inflammatory effects through a well-defined molecular mechanism centered on the activation of the glucocorticoid receptor. Its ability to modulate gene expression via transactivation and transrepression leads to a broad suppression of the inflammatory cascade, affecting multiple cell types and mediators. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of its anti-inflammatory properties and to screen for novel therapeutic agents with similar or improved profiles. The continued elucidation of these mechanisms will undoubtedly pave the way for more targeted and effective treatments for chronic inflammatory diseases.

References

- 1. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. kumc.edu [kumc.edu]

- 4. Dose-response relation of inhaled fluticasone propionate in adolescents and adults with asthma: meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response relation of inhaled fluticasone propionate in adolescents and adults with asthma: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic review of the dose-response relation of inhaled fluticasone propionate - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of Target Genes by Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely prescribed for the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in its ability to modulate the expression of a wide array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular mechanisms by which Fluticasone Propionate exerts its effects on gene transcription, offering a valuable resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The anti-inflammatory effects of Fluticasone Propionate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Upon entering the cell, Fluticasone Propionate binds with high affinity to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and subsequent translocation into the nucleus.

Once in the nucleus, the Fluticasone Propionate-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression .

Transactivation: Upregulation of Anti-Inflammatory Genes

In this mechanism, the Fluticasone Propionate-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the basal transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.

Transrepression: Downregulation of Pro-Inflammatory Genes

Transrepression involves the inhibition of pro-inflammatory gene expression. The Fluticasone Propionate-GR complex, in its monomeric form, can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference can occur through direct protein-protein interactions or by competing for coactivators, ultimately leading to a reduction in the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

Quantitative Analysis of Target Gene Expression

The transcriptional regulatory effects of Fluticasone Propionate have been quantified in various studies. The following table summarizes the differential expression of key immune and inflammatory genes in nasal mucosa samples from patients with allergic rhinitis treated with Fluticasone Propionate.

| Gene | Function | Log2 Fold Change | Regulation |

| Downregulated Genes | |||

| ALOX15 | Arachidonate 15-Lipoxygenase | -2.57 | Down |

| CCL13 | C-C Motif Chemokine Ligand 13 | -2.15 | Down |

| IL1RL1 | Interleukin 1 Receptor Like 1 | -1.97 | Down |

| CPA3 | Carboxypeptidase A3 | -1.78 | Down |

| IL5RA | Interleukin 5 Receptor Subunit Alpha | -1.74 | Down |

| Upregulated Genes | |||

| DUSP1 | Dual Specificity Phosphatase 1 | 1.40 | Up |

| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | 1.05 | Up |

| KLF15 | Kruppel Like Factor 15 | 0.94 | Up |

| TSC22D3 | TSC22 Domain Family Member 3 | 0.89 | Up |

| FKBP5 | FK506 Binding Protein 5 | 0.87 | Up |

| Data is derived from a study on patients with allergic rhinitis treated with Fluticasone Propionate nasal spray. |

Key Experimental Protocols

The investigation of Fluticasone Propionate's effects on gene transcription relies on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA-Seq for Transcriptome Profiling

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the identification and quantification of differentially expressed genes in response to Fluticasone Propionate treatment.

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Culture primary human airway smooth muscle cells in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Serum-starve cells for 24 hours prior to treatment.

-

Treat cells with 1 µM Fluticasone Propionate or vehicle (e.g., 0.001% DMSO) for a specified duration (e.g., 18 hours).

-

-

RNA Isolation:

-

Lyse cells and extract total RNA using a suitable method like Trizol-based chloroform-phenol extraction.

-

-

Library Preparation:

-

Assess RNA quality and quantity.

-

Perform poly(A) selection for mRNA enrichment.

-

Fragment mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Perform paired-end sequencing on a high-throughput platform (e.g., Illumina HiSeq).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis using tools like DESeq2 or edgeR to identify genes significantly up- or downregulated by Fluticasone Propionate treatment.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as the glucocorticoid receptor, providing insights into direct gene targets.

Protocol:

-

Cell Cross-linking and Lysis:

-

Treat cells with Fluticasone Propionate to induce GR nuclear translocation.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse cells and isolate nuclei.

-

-

Chromatin Shearing:

-

Sonicate the chromatin to fragment it into smaller, manageable sizes (typically 200-600 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.

-

Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

DNA Purification:

-

Reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify genomic regions with significant enrichment of GR binding.

-

Annotate peaks to identify nearby genes, which are potential direct targets of Fluticasone Propionate.

-

Luciferase Reporter Assay

Luciferase reporter assays are used to investigate the activity of a specific promoter or regulatory element in response to a stimulus, such as Fluticasone Propionate. This assay can confirm whether Fluticasone Propionate's effect on a target gene is mediated through a specific GRE.

Protocol:

-

Plasmid Construction:

-

Clone the promoter region of a gene of interest, containing a putative GRE, into a reporter vector upstream of a luciferase gene (e.g., Firefly luciferase).

-

-

Cell Transfection:

-

Co-transfect cells with the reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

-

Cell Treatment:

-

Treat the transfected cells with varying concentrations of Fluticasone Propionate.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells to release the luciferase enzymes.

-

Measure the luminescence produced by both Firefly and Renilla luciferases using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Compare the normalized luciferase activity in Fluticasone Propionate-treated cells to that in untreated cells to determine the effect on promoter activity.

-

Conclusion

Fluticasone Propionate exerts its potent anti-inflammatory effects through the intricate regulation of gene transcription. By activating the glucocorticoid receptor, it initiates a cascade of events leading to the upregulation of anti-inflammatory genes via transactivation and the downregulation of pro-inflammatory genes through transrepression. A thorough understanding of these molecular mechanisms, facilitated by advanced experimental techniques such as RNA-seq, ChIP-seq, and luciferase reporter assays, is paramount for the continued development of targeted and effective anti-inflammatory therapies. This guide provides a foundational framework for researchers and professionals to delve deeper into the transcriptional landscape shaped by Fluticasone Propionate.

Fluticasone Propionate: A Deep Dive into its Impact on Pro-Inflammatory Cytokine Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) (FP), a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is largely attributed to its profound ability to suppress the inflammatory cascade at the molecular level. A critical aspect of this anti-inflammatory action is the targeted downregulation of pro-inflammatory cytokine gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in the modulation of cytokine gene expression by fluticasone propionate.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

Fluticasone propionate exerts its anti-inflammatory effects primarily through its interaction with the intracellular glucocorticoid receptor (GR). As a lipophilic molecule, FP readily diffuses across the cell membrane and binds with high affinity to the GR residing in the cytoplasm.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1]

Once in the nucleus, the activated FP-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The FP-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: More central to its anti-inflammatory effects on cytokines, the FP-GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This transrepression is a key mechanism for the downregulation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][4]

Data Presentation: Quantitative Effects on Cytokine Gene Expression

The inhibitory effects of fluticasone propionate on the gene expression of various pro-inflammatory cytokines have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from the literature, providing a comparative look at the potency of FP across different cytokines and experimental systems.

| Cytokine | Cell Type/Model | Stimulant | FP Concentration | % Inhibition of mRNA/Protein | Reference |

| TNF-α | Human Lung Myofibroblasts | TNF-α | 10⁻⁸ M | Significant reduction in nuclear translocation of NF-κB | [5] |

| Fetal Human Airway Smooth Muscle Cells | TNF-α (1-20 ng/ml) | 1 and 100 nM | Significant reduction in mRNA expression | [5] | |

| Human Nasal Epithelial Cells | Poly(I:C) (10 µg/ml) | 10 nM | Significant suppression of mRNA expression | [1] | |

| IL-6 | Human Bronchial Gland Epithelial Cells | P. aeruginosa LPS | 10⁻⁸ M | Inhibition of constitutive and LPS-induced production | [6] |

| Human Lung Epithelial Cells (A549) | Swine Dust Extract | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [7] | |

| Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] | |

| IL-8 | Human Lung Epithelial Cells (A549) | Swine Dust Extract | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [7] |

| Human Bronchial Gland Epithelial Cells | P. aeruginosa LPS | 10⁻⁸ M | Inhibition of constitutive and LPS-induced production | [6] | |

| Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] | |

| IL-4 | Nasal Biopsies (Allergic Rhinitis Patients) | Allergen Provocation | 200 µg twice daily (in vivo) | Marked decrease in cells expressing mRNA | [9][10] |

| Nasal Polyp Tissue | - | 100 µg twice daily (in vivo) | Significant reduction in mRNA+ cells | [11] | |

| IL-5 | Nasal Biopsies (Allergic Rhinitis Patients) | Allergen Provocation | 200 µg twice daily (in vivo) | No significant change in cells expressing mRNA | [9][10] |

| HuT-78 Cells | Anti-CD3/CD28 | 10⁻⁸ M | Inhibition of mRNA expression | [12] | |

| IL-13 | Nasal Polyp Tissue | - | 100 µg twice daily (in vivo) | Significant reduction in mRNA+ cells | [11] |

| GM-CSF | Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] |

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Inhibition of Cytokine Gene Expression in Airway Epithelial Cells

This protocol outlines a typical experiment to quantify the dose-dependent inhibition of pro-inflammatory cytokine mRNA expression by fluticasone propionate in a human bronchial epithelial cell line (e.g., BEAS-2B or A549) following stimulation with a pro-inflammatory agent like TNF-α or lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

-

Culture human bronchial epithelial cells in an appropriate medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

2. Fluticasone Propionate Treatment and Stimulation:

-

Prepare a stock solution of fluticasone propionate in DMSO.

-

The day after seeding, replace the culture medium with fresh, serum-free medium for 24 hours to starve the cells.

-

Pre-treat the cells with varying concentrations of fluticasone propionate (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.

-

Following pre-treatment, add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubate the plates for a predetermined time (e.g., 4-6 hours for mRNA analysis).

3. RNA Extraction and Reverse Transcription:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

4. Quantitative Real-Time PCR (RT-qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform RT-qPCR using a thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 2: NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of fluticasone propionate on NF-κB activation.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or A549) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.

2. Compound Treatment and Stimulation:

-

Allow the cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of fluticasone propionate or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL or PMA at 50 ng/mL) for 6-8 hours.

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity for each fluticasone propionate concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the fluticasone propionate concentration.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by fluticasone propionate.

Caption: Fluticasone Propionate's Inhibition of the NF-κB Signaling Pathway.

Caption: Fluticasone Propionate's Interference with GATA-3 Mediated Th2 Cytokine Expression.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effect of fluticasone propionate on cytokine gene expression.

Caption: Experimental Workflow for Cytokine Gene Expression Analysis.

Conclusion

Fluticasone propionate is a highly effective anti-inflammatory agent that potently suppresses the expression of a broad range of pro-inflammatory cytokine genes. Its primary mechanism of action involves the activation of the glucocorticoid receptor and the subsequent transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, as well as interference with other signaling pathways such as the GATA-3 pathway in T-helper 2 cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-inflammatory properties of corticosteroids and to develop novel therapeutic strategies for inflammatory diseases. The continued investigation into the nuanced molecular interactions of fluticasone propionate will undoubtedly pave the way for more targeted and effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. GATA-3 transcriptional imprinting in Th2 lymphocytes: A mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Analysis of Fluticasone Propionate's Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely utilized for its anti-inflammatory effects in the management of respiratory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its molecular structure, which has been meticulously designed to optimize its interaction with the glucocorticoid receptor (GR) and to ensure a favorable pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluticasone propionate, detailing the impact of its key structural features on its biological activity.

Core Structure and Key Pharmacophores

Fluticasone propionate belongs to the androstane (B1237026) class of steroids, characterized by a trifluorinated glucocorticoid backbone. This core structure is pivotal for its high affinity and selectivity for the glucocorticoid receptor. The molecule's potent anti-inflammatory activity is a result of specific substitutions on this steroid nucleus.[1][2]

The key structural features that define fluticasone propionate's activity include:

-

Fluorination at the 6α and 9α positions: These substitutions significantly enhance the glucocorticoid and anti-inflammatory activity of the steroid.

-

Methyl group at the 16α position: This modification directs the side chain's conformation and enhances glucocorticoid potency.

-

17α-Propionate Ester: This ester group is crucial for the high lipophilicity and potent activity of the molecule. The nature of this ester influences the binding affinity to the glucocorticoid receptor.

-

17β-Fluoromethyl Carbothioate Group: This unique feature contributes to the high potency and, importantly, allows for rapid metabolism in the liver to an inactive carboxylic acid metabolite, thereby minimizing systemic side effects.[1][3]

Structure-Activity Relationship Insights